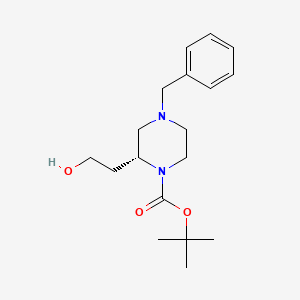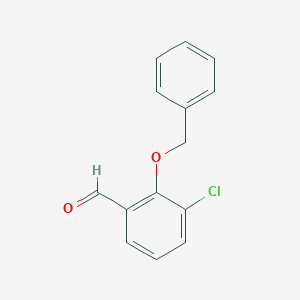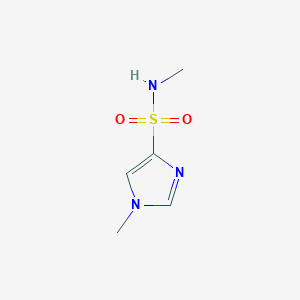
2,3,5-Trifluoro-6-phenoxy-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trifluoro-6-phenoxy-pyridine (TFPP) is an important organic compound with a wide range of applications. It is a colorless, odorless, and crystalline solid that can be used in a variety of organic synthesis reactions, including aryl and heteroaryl synthesis, as well as in the production of pharmaceuticals and other chemicals. TFPP is also used as a catalyst in the production of polymers and as a reagent in a variety of synthetic organic chemistry reactions.
作用機序
2,3,5-Trifluoro-6-phenoxy-pyridine is an organic compound that acts as a catalyst in organic synthesis reactions. It is able to activate the reactants by forming a complex with them, which allows for the reaction to take place. This complex is formed through the formation of hydrogen bonds between the reactants and the this compound molecule. Additionally, this compound is able to activate the reactants by forming a covalent bond with them, which also facilitates the reaction.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.
実験室実験の利点と制限
The use of 2,3,5-Trifluoro-6-phenoxy-pyridine in lab experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and non-toxic. Additionally, it is a highly effective catalyst in a variety of organic synthesis reactions.
However, there are some limitations to the use of this compound in lab experiments. It is not as effective in some reactions as other catalysts, and it can also be difficult to remove from the reaction mixture after the reaction is complete. Additionally, it is not compatible with some solvents, such as water, and it can also be difficult to purify after the reaction is complete.
将来の方向性
In the future, 2,3,5-Trifluoro-6-phenoxy-pyridine could be used in the development of new catalysts for organic synthesis reactions. Additionally, it could be used in the production of new pharmaceuticals and other chemicals. It could also be used in the production of more efficient polymers and organometallic compounds. Additionally, it could be used in the development of new reagents for organic synthesis reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and Wittig reactions. Finally, it could be used in the development of new methods for the purification and removal of this compound from reaction mixtures.
合成法
2,3,5-Trifluoro-6-phenoxy-pyridine can be synthesized by a variety of methods. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with phenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is carried out in an organic solvent, such as methanol or ethanol, at temperatures between 100-150°C. Another method involves the reaction of 2,3,5-trifluorobenzaldehyde with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out in an organic solvent, such as dimethyl sulfoxide or dimethylformamide, at temperatures between 100-150°C.
科学的研究の応用
2,3,5-Trifluoro-6-phenoxy-pyridine has been widely used in scientific research for its unique properties. It has been used as a catalyst in the synthesis of aryl and heteroaryl compounds, as well as in the production of pharmaceuticals and other chemicals. It has also been used as a reagent in a variety of organic synthesis reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and Wittig reactions. Additionally, this compound has been used in the production of polymers, such as polyethylene and polypropylene, as well as in the production of organometallic compounds, such as organo-zinc compounds.
特性
IUPAC Name |
2,3,5-trifluoro-6-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-8-6-9(13)11(15-10(8)14)16-7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZCLVKFVNESHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)












